molecular formula C19H25N3O4S B2376492 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2309773-55-3

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2376492
CAS No.: 2309773-55-3
M. Wt: 391.49
InChI Key: SLCGZUCCALVSGK-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines a diazepane ring, a sulfonyl group, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the diazepane ring. One common method involves the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The sulfonylation step can be achieved using sulfonyl chlorides under basic conditions, often employing a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry techniques can also be employed to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways and cellular functions . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c23-18-9-10-19(24)22(18)16-5-7-17(8-6-16)27(25,26)21-12-2-11-20(13-14-21)15-3-1-4-15/h5-8,15H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGZUCCALVSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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